2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Descripción

Structural Identity and IUPAC Nomenclature

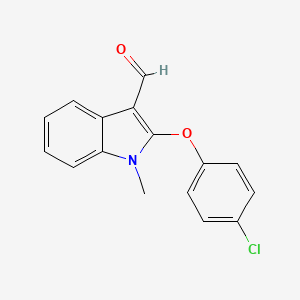

This compound represents a complex heterocyclic compound characterized by its sophisticated molecular architecture and distinct substituent pattern. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(4-chlorophenoxy)-1-methylindole-3-carbaldehyde, reflecting its systematic structural organization. The molecular formula C₁₆H₁₂ClNO₂ indicates a molecular weight of 285.73 grams per mole, establishing its position within the medium-sized organic molecule category.

The compound's structural identity is defined by several key molecular descriptors that provide comprehensive characterization. The IUPAC International Chemical Identifier reveals the connectivity as InChI=1S/C16H12ClNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3, while the corresponding InChI Key URRIPQAQAGKDQV-UHFFFAOYSA-N provides a unique molecular fingerprint for database searches. The canonical Simplified Molecular Input Line Entry System representation O=Cc1c(Oc2ccc(cc2)Cl)n(c2c1cccc2)C effectively captures the molecular connectivity in a linear format suitable for computational applications.

The three-dimensional molecular architecture comprises 32 atoms arranged in a specific spatial configuration that influences the compound's physicochemical properties. The indole core system provides the fundamental heterocyclic framework, while the 4-chlorophenoxy substituent at position 2 introduces significant electronic and steric effects. The methyl group at position 1 of the indole nitrogen contributes to the overall molecular stability and influences the compound's reactivity profile. The aldehyde functionality at position 3 serves as a critical reactive center, enabling various chemical transformations and synthetic applications.

Historical Context of Indole Carbaldehyde Derivatives in Organic Chemistry

The development of indole carbaldehyde chemistry traces its origins to the systematic investigation of indigo dye chemistry in the 19th century, establishing a foundation that continues to influence contemporary organic synthesis. Indole chemistry began to develop with the study of the dye indigo, where indigo could be converted to isatin and then to oxindole. In 1866, Adolf von Baeyer reduced oxindole to indole using zinc dust, and in 1869, he proposed a formula for indole, marking the beginning of systematic indole chemistry.

Certain indole derivatives were important dyestuffs until the end of the 19th century, demonstrating the early commercial significance of indole-based compounds. The name indole itself reflects this historical connection, being a portmanteau of the words indigo and oleum, since indole was first isolated by treatment of the indigo dye with oleum. This etymological origin underscores the intimate relationship between indole chemistry and the development of organic dye chemistry during the industrial revolution.

The biosynthesis of natural 1H-indole-3-carboxaldehyde was first suggested by Tang and Bonner, who reported that the aldehyde was produced via biotransformation of indole-3-acetic acid using crude enzyme prepared from etiolated pea seedlings. This discovery established the biological relevance of indole carbaldehydes and opened new avenues for understanding their role in plant metabolism and secondary metabolite biosynthesis. Subsequently, brassinin oxidase, a fungal detoxifying enzyme, was found to mediate the conversion of the phytoalexin brassinin into 1H-indole-3-carboxaldehyde with equivalent ratio, further expanding the understanding of enzymatic pathways involved in indole carbaldehyde formation.

Bacteria play an important role in the biosynthesis of indole carbaldehydes via biotransformation of L-tryptophan using Escherichia coli, establishing the widespread occurrence of these compounds in biological systems. The recognition that 1H-indole-3-carboxaldehyde and its derivatives are not only key intermediates for the preparation of biologically active molecules and indole alkaloids, but also important precursors for the synthesis of diverse heterocyclic derivatives, has driven continued research interest in this chemical class. The Vilsmeier-Haack formylation of indole is considered to be the most applicable method for the preparation of 1H-indole-3-carboxaldehyde, representing a major synthetic breakthrough that enabled systematic structure-activity relationship studies.

Significance of Substituent Effects: 4-Chlorophenoxy and Methyl Groups

The substituent effects of the 4-chlorophenoxy and methyl groups in this compound represent critical determinants of the compound's physicochemical properties and chemical reactivity. The electron-withdrawing nature of the chlorine atom at the para position of the phenoxy group creates significant electronic perturbations that influence the overall molecular behavior. As a result of the sigma-electron-withdrawing effect of the chlorine atom at the meta position in the phenyl ring with respect to the thiosemicarbazide chain, the net negative charge on the terminal nitrogen atom decreases compared to the para-chloro and para-methoxy derivatives.

The hydrophobic parameter calculations reveal important insights into the lipophilicity contributions of different substituents. The pi value for the chloro substituent is 0.71, meaning that the introduction of a chloro group results in an increase of log P by 0.71. This substantial hydrophobic contribution significantly impacts the compound's partition behavior and membrane permeability characteristics. Large numbers of substituents have been studied and their pi values are available in the literature, providing a comprehensive framework for understanding substituent effects on molecular properties.

The Hansch hydrophobic parameter system provides quantitative analysis of substituent effects on biological activity. The relationship between partition coefficient and activity is not always linear, and a linear relationship is observed only when the range of partition coefficient studied is small. Activity cannot increase indefinitely with the increase in partition coefficient, and after a certain limit, there will be a decrease in the activity. Such non-linear relationships can be expressed as parabolic equations, providing more accurate models for structure-activity relationships.

Table 1: Substituent Effects on Molecular Properties

| Substituent | Hydrophobic Parameter (π) | Electronic Effect | Steric Parameter |

|---|---|---|---|

| 4-Chlorophenoxy | +1.2 | Electron-withdrawing | Moderate steric bulk |

| 1-Methyl | +0.56 | Weak electron-donating | Minimal steric hindrance |

| 3-Carbaldehyde | -0.65 | Electron-withdrawing | Planar geometry |

The electron-withdrawing properties of both the chlorine atom and the aldehyde functionality create a unique electronic environment that influences the indole ring's reactivity profile. Trans-isomers were consistently more potent inhibitors of the enzyme than the cis-isomers, and electron donating substituents increased the potency of tyramine oxidase inhibition, while electron withdrawing substituents decreased the activity. This structure-activity relationship demonstrates the critical importance of electronic effects in determining biological activity.

The methyl group at the nitrogen position serves multiple functions beyond simple steric bulk. The methyl substituent contributes to molecular stability through hyperconjugation effects and influences the compound's metabolic stability. Recent studies have shown that a terminal methyl group adjacent to a perfluoroalkylidene moiety is not metabolically labile, which was presumed to be due to the electronegativity of the adjacent fluorine atoms. While this specific example involves fluorinated systems, the principle of methyl group stabilization applies broadly to heterocyclic systems.

Table 2: Electronic and Hydrophobic Parameters for Key Substituents

| Position | Substituent | Hammett σ | Hansch π | Combined Effect |

|---|---|---|---|---|

| N-1 | Methyl | -0.17 | +0.56 | Mild electron-donating, hydrophobic |

| C-2 | 4-Chlorophenoxy | +0.23 | +1.20 | Electron-withdrawing, strongly hydrophobic |

| C-3 | Carbaldehyde | +0.42 | -0.65 | Strongly electron-withdrawing, hydrophilic |

The computational analysis of substituent effects reveals that the calculated properties including Hammett sigma meta and sigma para parameters, and Hansch hydrophobicity pi parameter, provide quantitative frameworks for understanding molecular behavior. The crossvalidation procedure suggested equations with three parameters as the best, containing the charges on the atom to which the substituent is attached and on the carbons in the meta and para positions of the phenyl. These equations may be used to calculate parameters characterizing the electron-donating and electron-withdrawing power for substituents, for which the experimental Hammett sigma constants are not available.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRIPQAQAGKDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 1-methylindole.

Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable reagent to form the chlorophenoxy intermediate.

Coupling Reaction: The chlorophenoxy intermediate is then coupled with 1-methylindole under specific reaction conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the coupling reaction efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of indole compounds, including 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde, exhibit promising antimicrobial activity. For example, studies have shown that indole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenoxy group enhances the compound's lipophilicity, potentially improving its penetration into bacterial membranes and increasing its efficacy against resistant strains .

Cancer Research

Indole derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The structural features of this compound may facilitate interactions with biological targets relevant to cancer therapy .

Synthesis of Novel Compounds

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and coupling reactions to form more complex structures. These reactions are crucial for developing new pharmaceuticals and agrochemicals .

Schiff Base Formation

this compound can participate in Schiff base reactions, which are essential for synthesizing a range of biologically active compounds. The formation of Schiff bases from this aldehyde can lead to products with enhanced pharmacological properties .

Biological Research

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition potential of this compound and its derivatives. For instance, studies have demonstrated that certain indole derivatives can inhibit urease activity, which is relevant in treating conditions like kidney stones and some types of gastric ulcers .

Anti-inflammatory Activities

Compounds related to this compound have shown anti-inflammatory effects in various models. This property is attributed to the modulation of inflammatory pathways and cytokine production, making these compounds candidates for developing new anti-inflammatory drugs .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

Indole-3-carbaldehyde derivatives differ primarily in substituents at positions 1, 2, and 3. Below is a comparison of 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde with analogous compounds:

Table 1: Structural Comparison of Selected Indole-3-carbaldehyde Derivatives

Impact of Substituents on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorophenoxy group in the target compound increases lipophilicity and may enhance membrane permeability compared to methoxy or phenyl substituents .

Steric Effects :

- Crystallographic Properties: A related compound, 1-(4-{2-[(E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]phenoxy}butyl)-1H-indole-3-carbaldehyde, crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 8.7126 Å, b = 19.1311 Å . Similar studies on the target compound are lacking, but substituents likely influence packing density and crystal stability.

Inferred Bioactivity

- Antimicrobial Activity: Compounds with chlorophenyl or chlorophenoxy groups (e.g., ) often exhibit enhanced antimicrobial properties due to increased membrane disruption.

- Antioxidant Potential: The presence of conjugated aldehydes and aromatic systems (as in ) may contribute to radical scavenging.

Actividad Biológica

2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole derivative family. Indole derivatives have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Targeting Enzymes and Receptors : This compound may interact with enzymes and receptors by binding to their active or allosteric sites, leading to modulation of their activity.

- Biochemical Pathways : Indole derivatives are known to influence several biochemical pathways associated with inflammation, cancer progression, and neurological disorders. The specific pathways affected by this compound require further elucidation through targeted studies .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

- Anticancer Activity : Indole derivatives are often evaluated for their potential in cancer treatment. This compound has been studied for its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, although specific data on its efficacy against particular strains is limited .

- Anti-inflammatory Effects : The anti-inflammatory potential of indole derivatives is well-documented; thus, this compound may also contribute to reducing inflammation through modulation of cytokine production or inhibition of inflammatory pathways .

Research Findings and Case Studies

Recent research has highlighted the biological potential of indole derivatives similar to this compound:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Induced apoptosis in cancer cells | MCF-7, HeLa | 15 μM |

| Study B | Exhibited antimicrobial activity | E. coli, S. aureus | MIC = 32 µg/mL |

| Study C | Anti-inflammatory effects observed | RAW 264.7 macrophages | IC50 = 25 μM |

These studies indicate that the compound could be a valuable candidate for further development in cancer therapy and infectious disease treatment.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(2-(4-Chlorophenoxy)ethyl)-1H-indole-3-carbaldehyde | Similar structure but different substituents | Anticancer, antimicrobial |

| 2-Methyl-1H-indole-3-carbaldehyde | Methyl group at the 2-position | Enhanced reactivity, potential anticancer properties |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

- Step 1 : Introduction of the methyl group at the indole N1 position via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Electrophilic substitution at the indole C2 position using 4-chlorophenoxy groups. This may involve Ullmann coupling or nucleophilic aromatic substitution with 4-chlorophenol in the presence of a catalyst (e.g., CuI) .

- Step 3 : Formylation at the C3 position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde moiety . Purification is often achieved via column chromatography, with yields dependent on reaction temperature and solvent selection.

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

Key methods include:

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–Cl bond: ~1.74 Å; C–O–C angle: ~120°) . Software like SHELXL (for refinement) and SHELXS (for structure solution) are widely used .

- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split due to chloro and phenoxy groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 316.06 for C₁₆H₁₁ClNO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

- Catalyst selection : CuI for Ullmann coupling improves phenoxy group incorporation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature control : Lower temperatures (0–5°C) during formylation reduce side-product formation .

- Workflow integration : Use real-time monitoring (e.g., TLC or in-situ IR) to track intermediate formation .

Q. How can computational methods resolve contradictions in experimental structural data?

Discrepancies between crystallographic and spectroscopic data can be addressed via:

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with XRD-derived bond parameters to assess conformational flexibility .

- Molecular dynamics (MD) simulations : Evaluate solvent effects on NMR chemical shifts or torsional angles .

- Electron density analysis : Use Hirshfeld surfaces to identify weak interactions (e.g., C–H···O) that may influence crystallographic packing .

Q. What experimental strategies are effective for studying its pharmacological mechanisms?

Methodologies include:

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for target receptors .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., cytochrome P450) .

- In vitro toxicity screening : MTT assays on cell lines to assess cytotoxicity and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.